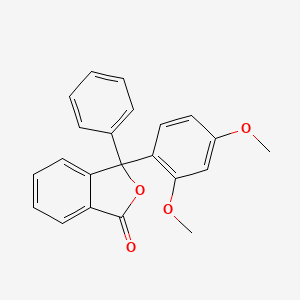

3-(2,4-Dimethoxyphenyl)-3-phenyl-2-benzofuran-1(3h)-one

Description

Properties

CAS No. |

79930-53-3 |

|---|---|

Molecular Formula |

C22H18O4 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

3-(2,4-dimethoxyphenyl)-3-phenyl-2-benzofuran-1-one |

InChI |

InChI=1S/C22H18O4/c1-24-16-12-13-19(20(14-16)25-2)22(15-8-4-3-5-9-15)18-11-7-6-10-17(18)21(23)26-22/h3-14H,1-2H3 |

InChI Key |

MKEWHFHXNVMHES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with phenylacetic acid derivatives under acidic conditions, followed by cyclization to form the isobenzofuranone core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity 3-(2,4-Dimethoxyphenyl)-3-phenylisobenzofuran-1(3H)-one.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-3-phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-3-phenylisobenzofuran-1(3H)-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural Analogues and Key Substituent Effects

*Estimated based on structural similarity.

Key Observations:

Substituent Effects on Lipophilicity :

- The bis(2-methoxyphenyl) analog (CAS 7477-27-2) exhibits higher lipophilicity (LogP = 4.166) compared to the target compound (~4.0), likely due to additional methoxy groups enhancing hydrophobic interactions .

- The methoxymethylene derivative (CAS 40800-90-6) has a lower LogP (~1.8), reflecting reduced steric bulk and increased polarity from the conjugated carbonyl group .

Steric and Electronic Influences :

- The 3-methyl-3-phenyl analog (CAS 18019-56-2) lacks methoxy groups, resulting in lower molecular weight (224.25 g/mol) and reduced steric hindrance, which may favor synthetic accessibility .

- The 5-methyl-3-phenyl analog (CAS 39531-24-3) demonstrates positional isomerism, where the methyl group at the 5-position alters electronic distribution without significantly affecting LogP .

Biological Activity

3-(2,4-Dimethoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is a complex organic compound recognized for its unique structural properties and potential biological activities. This compound, with the CAS number 79930-53-3, has garnered attention in various fields, particularly in medicinal chemistry due to its promising pharmacological profiles.

The molecular formula of this compound is C22H18O4, and it possesses a molecular weight of 346.4 g/mol. The compound features a fused isobenzofuranone ring system with methoxy and phenyl substituents, contributing to its biological activity.

| Property | Value |

|---|---|

| CAS No. | 79930-53-3 |

| Molecular Formula | C22H18O4 |

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | 3-(2,4-dimethoxyphenyl)-3-phenyl-2-benzofuran-1-one |

| InChI Key | MKEWHFHXNVMHES-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against HeLa cells and other tumor cell lines, demonstrating significant antiproliferative activity.

- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, although further research is needed to substantiate these findings.

- Mechanism of Action : The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity.

Antiproliferative Activity

A study conducted on various derivatives of benzofuran compounds highlighted the importance of methoxy substitutions on the benzofuran nucleus in enhancing anticancer activity. Specifically, the introduction of methoxy groups at specific positions significantly increased antiproliferative potency against cancer cell lines.

Case Study Data :

The following table summarizes the IC50 values (concentration required to inhibit cell proliferation by 50%) for different derivatives including this compound:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-(2,4-Dimethoxyphenyl)-... | 5.0 | HeLa |

| Methyl derivative (C–3 position) | 2.0 | MDA-MB-231 |

| Unsubstituted benzofuran derivative | >10 | A549 |

These results indicate that the presence of methoxy groups at the C–6 position enhances activity compared to other substitutions.

Mechanistic Insights

The mechanism of action for this compound may involve inhibition of tubulin polymerization and interference with colchicine binding sites on tubulin, a critical pathway in cancer cell division. The presence of specific substituents on the benzofuran structure has been correlated with increased potency in these assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.